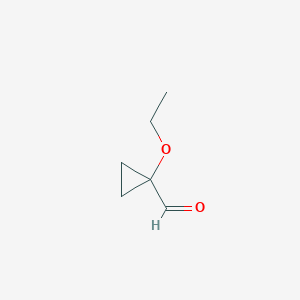
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of Tokyo and has since been extensively studied for its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves the inhibition of macrophage activity by targeting the enzyme macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that is produced by macrophages and plays a key role in the immune response and inflammation. 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol binds to MIF and inhibits its activity, thereby reducing inflammation and alleviating symptoms associated with inflammation-related diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has also been studied for its biochemical and physiological effects. Studies have shown that 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can inhibit the growth and proliferation of cancer cells by targeting MIF. 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is its specificity for MIF, which makes it a promising therapeutic agent for diseases associated with inflammation and MIF overexpression. However, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol.
Future Directions
There are several future directions for research on 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. One area of focus is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammation-related diseases. Another area of focus is the exploration of the potential applications of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol in other diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to better understand the mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves a multi-step process starting with the reaction of 5-aminopentanal with isocyanate, followed by the reaction with isoquinoline-5-sulfonyl chloride. The resulting product is then reacted with sodium borohydride to yield 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. The entire process is carried out under carefully controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is in the treatment of inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can inhibit the activity of macrophages, which play a key role in the immune response and inflammation. By inhibiting macrophage activity, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can reduce inflammation and alleviate symptoms associated with these diseases.
properties
IUPAC Name |
2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-12-11-18-7-2-8-19(10-9-18)23(21,22)16-4-1-3-14-13-17-6-5-15(14)16/h1,3-6,13,20H,2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQLHICNOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



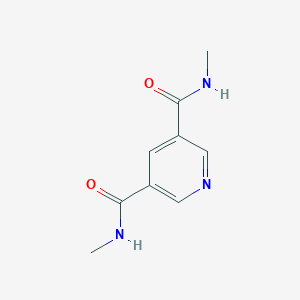
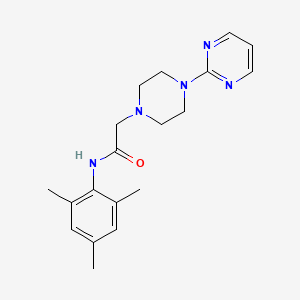
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
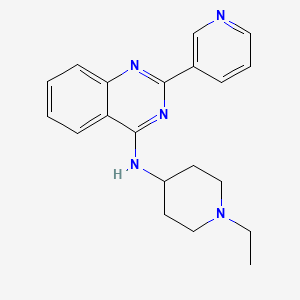


![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
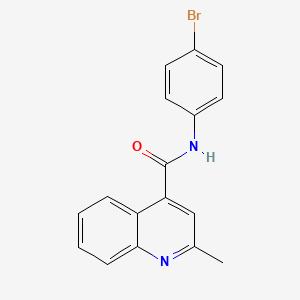
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
